molecular formula C8H9ClN2O3S B13521093 N-(3-chloro-4-sulfamoylphenyl)acetamide CAS No. 1954-92-3

N-(3-chloro-4-sulfamoylphenyl)acetamide

Cat. No.: B13521093
CAS No.: 1954-92-3
M. Wt: 248.69 g/mol
InChI Key: ICCMUORQFMPCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-sulfamoylphenyl)acetamide (CAS Number: 1954-92-3) is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. Chemical Identifiers: CAS Number: 1954-92-3 Molecular Formula: C 8 H 9 ClN 2 O 3 S Molecular Weight: 248.69 g/mol SMILES: CC(NC1=CC=C(S(=O)(N)=O)C(Cl)=C1)=O This product is provided for research and development purposes. Please contact us for specific application support and bulk inquiries. The product data is for informational purposes only, and users are responsible for ensuring safe handling and compliance with their local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1954-92-3

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

N-(3-chloro-4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C8H9ClN2O3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

ICCMUORQFMPCBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for N-(3-chloro-4-sulfamoylphenyl)acetamide

The synthesis of this compound typically follows a well-established route common for many sulfonamide-containing aromatic compounds. The general approach involves the introduction of a sulfamoyl group onto a substituted aniline (B41778) precursor, followed by acetylation, or vice versa.

Key Intermediates and Reaction Sequences

A primary and efficient pathway to this compound involves a multi-step sequence starting from a readily available chlorinated aniline derivative. A plausible and commonly employed synthetic route is outlined below:

Route 1: Starting from 2-Chloroaniline (B154045)

Acetylation: The initial step involves the protection of the amino group of 2-chloroaniline via acetylation. This is typically achieved by reacting 2-chloroaniline with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or in a solvent like acetic acid to yield N-(2-chlorophenyl)acetamide (2-chloroacetanilide) . This step is crucial to direct the subsequent electrophilic substitution to the desired position and to prevent unwanted side reactions with the amino group.

Chlorosulfonation: The intermediate, N-(2-chlorophenyl)acetamide, undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. Due to the ortho,para-directing nature of the acetamido group, the sulfonation occurs predominantly at the position para to the acetamido group, yielding 4-acetamido-3-chlorobenzenesulfonyl chloride .

Amination (Ammonolysis): The final step is the conversion of the sulfonyl chloride to the desired sulfonamide. This is accomplished by treating 4-acetamido-3-chlorobenzenesulfonyl chloride with ammonia, typically in the form of aqueous or alcoholic ammonia. This nucleophilic substitution reaction replaces the chlorine atom of the sulfonyl chloride group with an amino group (-NH₂), affording the final product, This compound .

Alternative Key Intermediate: 3-Chloro-4-aminobenzenesulfonamide

An alternative approach involves the synthesis of the key intermediate, 3-chloro-4-aminobenzenesulfonamide , which is then acetylated in the final step. The synthesis of this intermediate can be achieved through the reduction of a nitro-precursor. For instance, 3-chloro-4-nitrobenzenesulfonamide can be reduced to 3-chloro-4-aminobenzenesulfonamide using standard reduction methods, such as catalytic hydrogenation or using reducing agents like iron in acidic medium. Subsequent acetylation of the amino group yields this compound.

The following table summarizes the key intermediates and reaction types in the primary synthetic pathway:

StepStarting MaterialReagent(s)Key IntermediateReaction Type
12-ChloroanilineAcetic anhydride or Acetyl chlorideN-(2-chlorophenyl)acetamideAcetylation
2N-(2-chlorophenyl)acetamideChlorosulfonic acid (ClSO₃H)4-Acetamido-3-chlorobenzenesulfonyl chlorideChlorosulfonation
34-Acetamido-3-chlorobenzenesulfonyl chlorideAmmonia (NH₃)This compoundAmination

Design and Synthesis of Novel this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially improved biological activities. Derivatization strategies primarily focus on the sulfonamide moiety, the acetamide (B32628) group, and the introduction of larger, biologically active "tails" or conjugates.

Modifications to the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key pharmacophore and a prime target for modification. The two hydrogen atoms on the nitrogen can be substituted with a variety of alkyl, aryl, or heterocyclic groups to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

N-Alkylation and N-Arylation:

The synthesis of N-substituted sulfonamides can be achieved by reacting the corresponding sulfonyl chloride intermediate (4-acetamido-3-chlorobenzenesulfonyl chloride) with a primary or secondary amine instead of ammonia. This approach allows for the introduction of a wide range of substituents at the sulfonamide nitrogen.

Reagent (Amine)Resulting Sulfonamide Derivative
MethylamineN-(3-chloro-4-(N-methylsulfamoyl)phenyl)acetamide
AnilineN-(3-chloro-4-(N-phenylsulfamoyl)phenyl)acetamide
MorpholineN-(3-chloro-4-(morpholinosulfonyl)phenyl)acetamide

Derivatization at the Acetamide Group

The acetamide group (-NHCOCH₃) also presents opportunities for structural modification. The acetyl group can be replaced with other acyl groups, or the methylene (B1212753) protons of the acetyl group can be functionalized.

Modification of the Acyl Group:

Instead of acetyl chloride or acetic anhydride, other acylating agents can be used to introduce different acyl groups onto the aniline precursor. For example, reacting 3-chloro-4-aminobenzenesulfonamide with benzoyl chloride would yield N-(3-chloro-4-sulfamoylphenyl)benzamide. This modification can significantly alter the steric and electronic properties of the molecule.

Functionalization of the Acetyl Group:

A common strategy involves the use of halo-substituted acylating agents, such as chloroacetyl chloride. The resulting N-(3-chloro-4-sulfamoylphenyl)-2-chloroacetamide contains a reactive C-Cl bond that can be further functionalized through nucleophilic substitution reactions. For instance, reaction with various nucleophiles can introduce diverse functionalities. nih.govresearchgate.net

NucleophileResulting Acetamide Derivative
PhenolN-(3-chloro-4-sulfamoylphenyl)-2-phenoxyacetamide
ThiophenolN-(3-chloro-4-sulfamoylphenyl)-2-(phenylthio)acetamide
Azide2-azido-N-(3-chloro-4-sulfamoylphenyl)acetamide

Introduction of Biologically Active "Tails" or Conjugates

A powerful strategy in drug design is the conjugation of a known pharmacophore with another biologically active molecule to create a hybrid compound with potentially synergistic or novel activities. This compound can serve as a scaffold for the attachment of such "tails."

Conjugation via the Acetamide Group:

As described in the previous section, the reactive handle introduced by a chloroacetyl group can be used to link various bioactive moieties. For example, heterocyclic compounds with a nucleophilic center can be attached.

Conjugation via the Sulfonamide Group:

The sulfonamide nitrogen can be functionalized with linkers that are then coupled to other bioactive molecules. For instance, a linker with a terminal carboxylic acid could be introduced, which can then be coupled with an amino-containing drug or biomolecule using standard peptide coupling reagents.

Conjugation via the Aromatic Ring:

While less common, direct functionalization of the aromatic ring is also possible, although it may require more complex synthetic routes to achieve regioselectivity.

Examples of bioactive moieties that could be conjugated to the this compound scaffold include:

Heterocyclic compounds: Many heterocyclic rings, such as thiazole, pyrazole, and triazole, are known to possess a wide range of biological activities. bldpharm.com

Amino acids and peptides: Conjugation with amino acids or peptides can improve pharmacokinetic properties or target specific biological pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs): Hybrid molecules combining a sulfonamide with an NSAID have been explored for their potential dual anti-inflammatory and other therapeutic effects. nih.gov

Structural Characterization Techniques for Synthesized Derivatives (Methodological Focus)

The definitive identification and structural elucidation of newly synthesized derivatives of this compound rely on a combination of modern spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement, which are crucial for confirming the successful synthesis of the target molecules. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to characterize this compound derivatives.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in acetamide-sulfonamide conjugates, the signal for the -NH proton of the acetamide group typically appears as a singlet in the downfield region of the spectrum (δ 10.06–11.1 ppm), confirming the formation of the amide linkage. semanticscholar.org Aromatic protons appear as multiplets in their characteristic region, and the splitting patterns can help determine the substitution pattern on the phenyl ring. The protons of the methyl group (-CH₃) in the acetyl moiety are typically observed as a singlet at approximately δ 1.99-2.50 ppm. semanticscholar.orgresearchgate.net

¹³C NMR Spectroscopy: This method provides information about the different carbon atoms in the molecule. The carbonyl carbon of the amide group is a key indicator and typically resonates at a chemical shift of δ 169.0-176.4 ppm. semanticscholar.orgresearchgate.net The carbon atoms of the phenyl ring and the acetyl methyl group also give characteristic signals (e.g., acetyl carbon at δ 24.1-26.2 ppm). semanticscholar.org

Below is a table summarizing characteristic ¹H NMR chemical shifts for protons in related acetamidosulfonamide structures.

Functional GroupProtonChemical Shift (δ, ppm)Multiplicity
AmideNHCO10.21 - 11.1Singlet
SulfonamideNHSO₂8.03Triplet
AromaticAr-H7.55 - 7.73Multiplet
Methylene (linker)CH₂N3.96Doublet
AcetylCH₃CO1.99Singlet

Data compiled from references semanticscholar.orgresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. For example, the calculated m/z for N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide (C₁₄H₁₅N₃NaO₃S) is 328.0726, which would be confirmed by an experimental value such as 328.0731. researchgate.net Electron ionization (EI) is a common method used, and the resulting mass spectrum shows a molecular ion peak along with various fragment peaks that help in structural confirmation. nist.gov

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. For related sulfonamide compounds, this technique has been used to confirm molecular geometry. researchgate.netnih.gov

For example, in the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide, the S=O bond distances were determined to be 1.432 Å and 1.433 Å, with an O=S=O bond angle of 118.38°. nih.gov In a similar compound, N-(4-sulfamoylphenyl)acetamide, the dihedral angle between the acetamide group and the benzene ring was found to be 15.59°. researchgate.net This type of data is invaluable for understanding the molecule's three-dimensional conformation and intermolecular interactions, such as hydrogen bonding, which often dictate the crystal packing. researchgate.netnih.gov

The table below presents selected crystallographic data for related acetamide compounds, illustrating the type of detailed structural information obtained from this method.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-Chloro-N-(4-sulfamoylphenyl)acetamideMonoclinicP2₁/c4.787014.186816.015890.907 nih.gov
N-(3-Chloro-4-fluorophenyl)acetamideMonoclinicP2₁/n7.677612.76719.8130124.432 nih.gov
N-(3-Chloro-4-hydroxyphenyl)acetamideOrthorhombicPna2₁8.026411.67509.191190 researchgate.net

Together, these characterization techniques provide a comprehensive and unambiguous confirmation of the chemical structure of synthesized this compound derivatives, ensuring the identity and purity of the compounds for any subsequent studies.

Molecular Mechanisms of Action and Inhibition Kinetics

Carbonic Anhydrase Enzyme Family: Structure, Function, and Isoforms

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in regulating pH, CO2 homeostasis, and various physiological processes. mdpi.com They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The active site of most carbonic anhydrases contains a zinc ion, which is essential for their catalytic activity. researchgate.net

The alpha-carbonic anhydrase (α-CA) subfamily is the only one found in humans and consists of 16 different isoforms. mdpi.com These isoforms vary in their catalytic activity, subcellular localization, and tissue distribution. mdpi.comnih.gov

hCA I and hCA II: These are cytosolic isoforms that are widely expressed. nih.gov hCA II is one of the most catalytically efficient enzymes known. nih.gov Both are involved in numerous physiological processes, including respiration and pH regulation. nih.gov Due to their ubiquitous nature, they are often studied as off-target isoforms in the development of selective CA inhibitors. researchgate.net

hCA IV: This is a membrane-bound isoform found in various tissues, including the kidney and lung, where it is involved in bicarbonate reabsorption and CO2 transport. nih.gov

hCA IX and hCA XII: These are transmembrane isoforms that are overexpressed in many types of cancer and are associated with tumor progression and hypoxia. researchgate.netnih.gov Their expression is often limited in normal tissues, making them attractive targets for the development of anticancer drugs. researchgate.netnih.gov The inhibition of these isoforms can disrupt the pH balance in the tumor microenvironment, leading to reduced tumor growth and metastasis. nih.govresearchgate.net

Carbonic anhydrases are also present in pathogenic bacteria, where they are essential for metabolism, pH regulation, and virulence. nih.govpeerj.com This makes them a promising target for the development of novel antibacterial agents. nih.gov

Neisseria gonorrhoeae CA (NgCA): This bacterium, the causative agent of gonorrhea, expresses an α-class carbonic anhydrase. doaj.org Inhibition of NgCA has been shown to have antigonococcal activity, suggesting that it is a viable drug target. doaj.org

Enterococcus faecium CA (EfCA): This bacterium is a common cause of hospital-acquired infections. Studies have shown that inhibition of its carbonic anhydrase can increase the susceptibility of the bacteria to antibiotics. peerj.com

Mechanism of Carbonic Anhydrase Inhibition by N-(3-chloro-4-sulfamoylphenyl)acetamide

This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrase. The primary mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme.

The sulfonamide moiety (—SO2NH2) is the key functional group responsible for the inhibitory activity of this class of compounds. In its deprotonated form (sulfonamidate anion), it coordinates directly to the Zn(II) ion located at the bottom of the active site cavity. This binding event displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is a crucial step in the catalytic cycle of the enzyme. The tetrahedral geometry of the sulfonamide group allows for a stable interaction with the zinc ion.

Beyond the interaction with the zinc ion, the inhibitor's affinity and selectivity are determined by its interactions with the amino acid residues lining the active site. The active site of carbonic anhydrases is a conical cavity, with the zinc ion at its base. The acetamide (B32628) portion of this compound and its substituted phenyl ring can form additional hydrogen bonds and van der Waals interactions with residues in the active site.

For instance, the sulfonamide's oxygen atoms often form hydrogen bonds with the amide group of a conserved threonine residue (Thr199 in hCA II). The orientation of the aromatic ring and its substituents can influence interactions with both hydrophilic and hydrophobic residues in the active site, thereby affecting the inhibitor's potency and isoform selectivity.

Kinetic Studies of Enzyme Inhibition (Ki, IC50 Determination)

The inhibitory potency of a compound against a specific enzyme is quantified by kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

IC50: This value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is an empirical value that can be influenced by the experimental conditions, such as substrate concentration.

Ki: The inhibition constant is a more fundamental measure of the affinity of an inhibitor for an enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.

These values are typically determined through enzyme activity assays, where the rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor.

Cellular and Subcellular Effects of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase (CA) by this compound and its analogs leads to significant alterations in cellular and subcellular environments. By disrupting the catalytic activity of CA, these inhibitors directly impact the fundamental equilibrium between carbon dioxide (CO2), bicarbonate (HCO3-), and protons (H+).

Carbonic anhydrases are crucial for maintaining pH balance within cells and tissues. They catalyze the rapid interconversion of CO2 and water to bicarbonate and protons. The inhibition of these enzymes by sulfonamides like this compound disrupts this equilibrium, leading to a cascade of effects on cellular pH and bicarbonate transport.

In various physiological systems, the inhibition of carbonic anhydrase results in a decrease in the production of bicarbonate and protons. This can lead to a reduction in both intracellular and extracellular pH, a condition known as acidosis. For instance, in tumor microenvironments where certain CA isoforms like CA IX are overexpressed, inhibitors can reverse the acidification of the extracellular space. nih.gov The resulting accumulation of intracellular acid can contribute to the cytotoxic effects of these inhibitors on cancer cells. nih.gov

The modulation of bicarbonate homeostasis is a direct consequence of CA inhibition. Bicarbonate ions are essential for various cellular processes, including ion transport and buffering of intracellular pH. By slowing down the formation of bicarbonate, this compound can indirectly affect the activity of bicarbonate-dependent transporters, further influencing cellular pH regulation.

Carbonic Anhydrase IsoformInhibition Constant (Ki) in nM for a Structurally Related Compound*
hCA I>10000
hCA II9.1
hCA IX79.4
hCA XII77.3

*Data for 3-(5-chloro-2-hydroxyphenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-5-carboxamide. nih.gov

This data highlights the potential for selective inhibition of different CA isoforms, which can have varied downstream effects on pH and bicarbonate homeostasis in different tissues and cellular compartments.

The fundamental reaction catalyzed by carbonic anhydrase is the hydration of carbon dioxide. By inhibiting this enzyme, this compound directly impacts the dynamics of CO2 and protons within the cellular environment.

The inhibition of carbonic anhydrase leads to an accumulation of its substrate, CO2, in tissues where the enzyme is active. This can have significant physiological consequences. For example, in red blood cells, where CA II is abundant, its inhibition would impair the efficient transport of CO2 from the tissues to the lungs.

Simultaneously, the reduced production of protons due to CA inhibition alters proton gradients across cellular membranes. Protons are key players in numerous cellular processes, including the activity of ion exchangers and transporters that are crucial for maintaining cellular homeostasis. The disruption of proton dynamics can, therefore, have far-reaching effects on cell function.

Research on saccharide-modified sulfonamides, which share the core sulfamoylphenyl structure, has demonstrated their ability to reverse the acidification of the tumor microenvironment at high concentrations. nih.gov This indicates a direct impact on the extracellular proton concentration. The inhibition of transmembrane CA isoforms, such as CA IX and XII, is particularly relevant in this context, as these enzymes play a major role in extruding acid from cancer cells. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation Between Chemical Structure and Carbonic Anhydrase Inhibitory Potency

The fundamental structure for carbonic anhydrase inhibition is the aromatic sulfonamide group, which coordinates to the Zn²⁺ ion in the enzyme's active site. For derivatives of N-(3-chloro-4-sulfamoylphenyl)acetamide, the inhibitory potency is significantly modulated by modifications to the acetamide (B32628) portion of the molecule.

Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent on the acetamide nitrogen plays a crucial role in determining the inhibitory activity against various human carbonic anhydrase (hCA) isoforms. For instance, incorporating different linker rigidities and extending the molecule with various tail groups can lead to potent inhibition in the nanomolar range. A series of benzenesulfonamides with different linkers showed potent inhibition of four hCA isoforms, with a distinct selectivity profile compared to the lead compound SLC-0111 nih.gov.

In one study, the synthesis of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives showed that compound P4 was the most effective inhibitor against both hCA-I and hCA-II, with Kᵢ constants of 0.22 ± 0.01 µM and 0.33 ± 0.05 µM, respectively nih.gov. This highlights that even subtle changes, such as modifying the acyl group on the aniline (B41778) nitrogen, can significantly impact inhibitory strength.

The following table summarizes the inhibitory potency of selected N-(4-sulfamoylphenyl)acetamide derivatives against different carbonic anhydrase isoforms.

CompoundTarget IsoformKᵢ (nM)
P4 (N-(3-sulfamoylphenyl)benzamide derivative)hCA-I220
P4 (N-(3-sulfamoylphenyl)benzamide derivative)hCA-II330
Compound 15 (Indeno[1,2-c]pyrazole-3-carboxamide derivative)hCA-II3.3
Compound 15 (Indeno[1,2-c]pyrazole-3-carboxamide derivative)hCA-IX6.6
Compound 15 (Indeno[1,2-c]pyrazole-3-carboxamide derivative)hCA-XII80.5
Compound 4c (3-(2-hydroxy-5-methylphenyl) derivative)hCA-IX8.9
Compound 5b (N-{2-[4-(aminosulfonyl)phenyl]ethyl} derivative)hCA-IX10.5

This table is interactive. Click on the headers to sort the data.

Determinants of Isoform Selectivity of this compound Derivatives

Achieving selective inhibition of specific CA isoforms is a primary goal in drug design to minimize off-target effects. For this compound derivatives, isoform selectivity is largely governed by exploiting structural differences in the active site cavities of the various CAs.

The "tail approach" is a prominent strategy for developing isoform-selective CA inhibitors. This method involves attaching a chemical moiety (the "tail") to the sulfonamide scaffold via a linker, such as the acetamide group. This tail can form additional interactions with amino acid residues at the rim of the active site, which vary among the different CA isoforms.

For example, the design of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide utilized the tail approach by incorporating a benzhydrylpiperazine group rsc.org. Crystal structures of this compound in complex with hCA II and hCA VII revealed that the inhibitor is stabilized by a greater number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II, explaining its selective inhibition rsc.org. The flexibility of the linker and the length of the tail are critical for establishing these selective interactions rsc.org.

The "three-tails approach" is an extension of this strategy, designed to exploit amino acid differences at the medium and outer rims of the active site to gain even higher selectivity for tumor-associated isoforms like hCA IX and XII over off-target isoforms hCA I and II nih.gov. Thiazole benzenesulfonamide (B165840) derivatives designed using the tail approach have also shown promise as selective hCA IX inhibitors nih.gov.

Hybrid ligand design involves combining the sulfonamide pharmacophore with other chemical motifs to target specific isoforms or to achieve dual-target inhibition. This approach has been used to create potent and selective inhibitors.

One study detailed the synthesis of tri-aryl imidazole-benzene sulfonamide hybrids. These compounds were found to be highly selective inhibitors of the tumor-associated isoforms hCA IX and XII, with no significant inhibition of the cytosolic isoforms hCA I and II mdpi.com. The bulky tri-aryl imidazole moiety likely prevents effective binding in the more constricted active sites of hCA I and II, while fitting favorably into the wider active sites of hCA IX and XII.

Another example is the development of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. One such compound exhibited significant anticancer activity and was found to be a selective inhibitor of the tumor-associated CA isoforms mdpi.com. Specifically, it showed high selectivity for hCA IX over hCA I and hCA II, suggesting its potential for targeted cancer therapy mdpi.com.

Influence of Structural Modifications on Bioavailability and Distribution in Preclinical Models

While extensive in vivo data for this compound itself is limited in the provided context, general principles of structure-property relationships (SPR) can be inferred from related compounds. The physicochemical properties of a molecule, such as lipophilicity, solubility, and metabolic stability, are critical determinants of its bioavailability and distribution.

For sulfonamide-based inhibitors, structural modifications that alter these properties can have a profound impact. For instance, in a study of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives, an ADME (Absorption, Distribution, Metabolism, and Excretion) analysis predicted that the derivatives would comply with Lipinski's rule of five, suggesting good potential for oral bioavailability nih.gov.

The addition of polar or ionizable groups can decrease membrane permeability but may improve solubility and reduce binding to plasma proteins. Conversely, increasing lipophilicity can enhance membrane transport but may also lead to increased metabolic clearance and potential toxicity. The goal of medicinal chemistry efforts in this area is to strike a balance between these properties to achieve a desirable pharmacokinetic profile. For example, the development of acetazolamide-based compounds with activity against Neisseria gonorrhoeae involved establishing structure-property relationships to improve antimicrobial activity while maintaining low toxicity against human cell lines acs.org.

SAR Studies for Non-CA Targets or Repurposed Activities

The N-phenylacetamide sulfonamide scaffold has been explored for biological activities beyond carbonic anhydrase inhibition, demonstrating its versatility as a pharmacophore.

Antimicrobial Activity: The core structure of this compound is related to sulfonamide antibiotics. Repurposing CA inhibitors has led to the development of potent antimicrobial agents. For instance, acetazolamide-based derivatives have been optimized to target the essential carbonic anhydrase in Neisseria gonorrhoeae, leading to compounds with minimum inhibitory concentrations as low as 0.25 μg/mL acs.org. Another study reported that new benzenesulfonamide derivatives showed significant antibacterial and anti-biofilm activities against pathogens like S. aureus and K. pneumonia nih.gov.

Anticancer Activity (Non-CA mediated): While the anticancer effects of many sulfonamides are linked to CA IX and XII inhibition, some derivatives exhibit cytotoxicity through other mechanisms. Sulfonamides conjugated with acetamide fragments have been investigated as dihydrofolate reductase (DHFR) inhibitors, a well-known target for antimicrobial and anticancer drugs nih.gov. Molecular docking studies have shown good binding interactions of these compounds with the active site of DHFR nih.gov. Furthermore, some 4-aryl-1,2,3-triazol-1-yl derivatives that were weak CA inhibitors demonstrated a clear structure-activity relationship in terms of inhibiting cancer cell viability, indicating a mechanism of action distinct from CA inhibition mdpi.com.

Urease Inhibition: The acetamide-sulfonamide scaffold has also been investigated for the inhibition of urease, an enzyme implicated in infections by Helicobacter pylori. SAR studies on new acetamide-sulfonamide-containing scaffolds have been conducted to explore their antiurease activity nih.gov. Similarly, benzamide-acetamide pharmacophores containing a sulfonamide moiety have been explored as urease inhibitors, with kinetic and in silico studies elucidating their mechanism of action acs.org.

P2X4 Inhibition: A closely related analog, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797), was identified as a potent and selective inhibitor of the P2X4 receptor, a target for inflammatory and immune processes researchgate.net. This demonstrates that modifications to the core scaffold can completely shift the biological target, opening up new therapeutic possibilities.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like N-(3-chloro-4-sulfamoylphenyl)acetamide interact with their protein targets at an atomic level.

The primary mechanism of action for sulfonamide-based inhibitors, including the this compound scaffold, involves the coordination of the sulfamoyl group (-SO₂NH₂) to the catalytic zinc ion (Zn²⁺) within the active site of carbonic anhydrase. Molecular docking studies consistently reveal this fundamental interaction. The nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule or hydroxide (B78521) ion.

Beyond this critical zinc coordination, the inhibitor's stability and selectivity are dictated by a network of hydrogen bonds and van der Waals interactions with key amino acid residues in the active site. For tumor-associated isoforms like CA IX and CA XII, docking studies on analogous sulfonamides have identified several crucial residues. nih.govmdpi.com The sulfonamide oxygens typically form hydrogen bonds with the side-chain hydroxyl group of Threonine (Thr) 199. The amide nitrogen of this same residue can also participate in hydrogen bonding. Other important residues that frequently interact with the inhibitor's scaffold include Histidine (His) 94, Valine (Val) 121, Leucine (Leu) 198, and Proline (Pro) 202, primarily through hydrophobic interactions. mdpi.comnih.gov The acetamide (B32628) and phenyl ring portions of this compound engage in these van der Waals contacts, contributing significantly to the binding affinity. The chlorine substituent can further modulate these interactions and influence selectivity between different CA isoforms.

Interacting ResidueType of Interaction with Sulfonamide InhibitorsCommon CA Isoforms
Zn²⁺ Ion Coordination with sulfonamide nitrogenAll α-CAs
Thr199 Hydrogen bonding with sulfonamide oxygensCA II, CA IX, CA XII
His94 Hydrophobic/van der WaalsCA II, CA IX, CA XII
Val121 Hydrophobic/van der WaalsCA II, CA IX, CA XII
Leu198 Hydrophobic/van der WaalsCA II, CA IX, CA XII
Pro202 Hydrophobic/van der WaalsCA II, CA IX, CA XII

This table represents common interactions observed in docking studies of sulfonamide-based inhibitors with various carbonic anhydrase isoforms.

The structural framework of this compound serves as a valuable template for virtual screening campaigns aimed at discovering novel CA inhibitors. rsc.org In this approach, large chemical databases are computationally screened to identify molecules that are predicted to bind to the target protein. Structure-based virtual screening utilizes the three-dimensional structure of the CA active site to dock and score millions of compounds. rsc.org

The this compound scaffold, with its established zinc-binding sulfamoyl group and a modifiable acetamide tail, can be used as a query structure. The process involves searching for molecules that share its key structural features or that can adopt a complementary conformation within the active site. This allows for the exploration of diverse chemical spaces to find new scaffolds that may offer improved potency, selectivity, or different physicochemical properties. rsc.org

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov For a docked pose of this compound within the CA active site, MD simulations are performed to validate the binding mode and observe any conformational changes in both the ligand and the protein. rsc.orgnih.gov

By simulating the movements of atoms over a period, typically nanoseconds, researchers can monitor the persistence of key interactions, such as the Zn²⁺ coordination and hydrogen bonds. nih.gov A stable binding is often characterized by a low root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. nih.gov These simulations confirm that the proposed binding mode is energetically favorable and stable under physiological conditions, providing greater confidence in the docking results. nih.govrsc.org Furthermore, MD can reveal subtle conformational adjustments in the protein's flexible loops upon ligand binding, which can be crucial for inhibitor selectivity.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide a detailed understanding of the molecule's electron distribution, which governs its reactivity and interaction capabilities.

Key properties calculated using DFT include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the sulfamoyl and acetamide groups, indicating their role as hydrogen bond acceptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the electrostatic interactions predicted in docking studies. nih.gov

These quantum mechanical insights complement the classical force field-based methods of docking and MD, providing a more fundamental understanding of why the molecule binds to its target.

Pharmacophore Modeling and In Silico Drug Design

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound, a pharmacophore model for CA inhibition can be generated based on its binding mode.

The essential features of such a model would include:

A Zinc-Binding Group (ZBG), represented by the sulfamoyl moiety.

One or more Hydrogen Bond Acceptor features, corresponding to the sulfamoyl oxygen atoms.

A Hydrogen Bond Donor feature from the sulfamoyl -NH₂.

An Aromatic/Hydrophobic Region, defined by the phenyl ring.

This pharmacophore model can then be used as a 3D query to rapidly screen large compound libraries to identify molecules that possess the same essential features arranged in the correct spatial orientation. This in silico drug design approach is highly efficient for identifying novel chemical entities that are likely to be active as CA inhibitors.

Homology Modeling of Novel Carbonic Anhydrase Targets

The efficacy of structure-based drug design methods like molecular docking and virtual screening is contingent on the availability of a high-resolution 3D structure of the target protein. While crystal structures exist for many human CA isoforms, some novel or less-studied isoforms may lack experimental structures. acs.org

In such cases, homology modeling is employed to build a theoretical 3D model of the target protein. acs.orgnih.gov The process involves using the amino acid sequence of the target CA and building a model based on the experimentally determined structure of a closely related homolog (the "template"). acs.org For instance, a homology model of a novel CA isoform could be built using the known structure of human CA II as a template. The resulting model, after careful validation and refinement, can then be used for docking studies with this compound to predict binding modes and guide the design of specific inhibitors for that particular isoform. acs.org

Based on a comprehensive review of available scientific literature, there is no specific preclinical pharmacological data for the compound this compound corresponding to the detailed in vitro and in vivo evaluations requested.

Extensive searches for research pertaining to this specific molecule did not yield published studies on its activity in the following areas:

In Vitro Cellular and Enzymatic Assays : No data was found regarding its specific inhibitory effects on carbonic anhydrase in cell lines, its antiproliferative activity in hypoxic cancer models, or its antimicrobial action against Neisseria gonorrhoeae or Vancomycin-Resistant Enterococci.

In Vivo Efficacy Studies : No records of this compound being tested in animal models for carbonic anhydrase-related conditions like epilepsy or glaucoma, or in anti-infective models for N. gonorrhoeae, were identified.

The available research in these areas focuses on structurally related sulfonamide compounds, such as acetazolamide (B1664987) and other derivatives. However, as per the specified constraints to focus solely on this compound, the findings related to these other compounds cannot be reported. Therefore, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to a lack of available data in the public domain.

Preclinical Pharmacological Evaluation and Therapeutic Potential

In Vivo Efficacy Studies in Animal Models

Physiological Effects in Animal Models (e.g., Renal, Ocular, CNS Modulation)

Specific preclinical data on the physiological effects of N-(3-chloro-4-sulfamoylphenyl)acetamide in animal models concerning renal, ocular, or central nervous system (CNS) modulation is not available in the public scientific literature. The sulfamoylphenyl moiety is a key feature of many diuretic drugs and carbonic anhydrase inhibitors, which have well-documented effects on these systems.

Renal Effects: The sulfonamide group is characteristic of many diuretics that act by inhibiting carbonic anhydrase in the kidneys, leading to changes in electrolyte and water excretion. nih.gov For example, novel acetamide-sulfonamide derivatives have been investigated for their potential renal radiomodulatory effects, showing an ability to reduce oxidative stress and inflammatory markers in the kidneys of irradiated mice. nih.gov Another compound, azosemide, which contains a sulfamoyl group, has demonstrated dose-dependent diuretic effects in rats with acute renal failure. nih.gov However, no such diuretic or renal-modulatory studies have been published for this compound.

Ocular Effects: Carbonic anhydrase inhibitors are widely used to reduce intraocular pressure (IOP) in the treatment of glaucoma. nih.gov Studies on N-substituted sulfonamides have shown that they can lower IOP in rabbit eyes, suggesting a potential application for related compounds in ophthalmology. nih.gov While the chemical structure of this compound suggests it might inhibit carbonic anhydrase, there are no specific studies confirming this activity or its effect on IOP in animal models.

CNS Modulation: The potential for CNS modulation by this compound is also undocumented. Preclinical assessment of drug action on the CNS can involve various methods, including the analysis of eye movements in mice, to detect characteristic alterations caused by CNS-active agents. mdpi.com The sulfonamide structure is present in some CNS-active drugs, but no data links this compound to any specific central nervous system effects in animal models.

Advanced Drug Design and Delivery Systems

Repurposing Strategies for N-(3-chloro-4-sulfamoylphenyl)acetamide

Drug repurposing involves identifying new therapeutic uses for existing or investigational drugs. For compounds based on the this compound scaffold, a primary repurposing strategy focuses on targeting different isoforms of the same enzyme family. The benzenesulfonamide (B165840) group is a classic zinc-binding function found in numerous carbonic anhydrase (CA) inhibitors. While traditional applications of CA inhibitors include diuretics and treatments for glaucoma, current research is exploring their potential in other fields, most notably oncology.

This strategy is centered on the differential inhibition of various human carbonic anhydrase (hCA) isoforms. Certain isoforms, such as hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. nih.govnih.gov Consequently, the scaffold of this compound and its derivatives are being repurposed and investigated as potential anticancer agents by selectively targeting these tumor-associated CA isoforms. nih.govnih.gov This shift from targeting widely expressed isoforms like hCA I and II to tumor-specific ones represents a key repurposing effort to find new life for established pharmacophores in oncology.

Lead Optimization and Scaffold-Based Drug Discovery

The this compound structure is a quintessential example of a "scaffold" in medicinal chemistry—a core chemical structure that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. Lead optimization efforts frequently employ the "tail approach," where the primary sulfonamide group anchors the molecule to the enzyme's active site, while modifications are made to the "tail" portion (the acetamide (B32628) end and its substituents) to achieve desired biological activity. nih.govrsc.org

This scaffold-based approach allows for the synthesis of extensive libraries of derivatives. By altering the substituents on the phenyl ring or modifying the acetamide group, researchers can fine-tune the compound's interaction with the target enzyme. For instance, studies on related sulfonamide derivatives have demonstrated that adding different chemical moieties can lead to highly potent and selective inhibitors of specific carbonic anhydrase isoforms. nih.govnih.gov The goal is to discover a lead compound with high efficacy against the therapeutic target (e.g., tumor-associated CA IX and XII) and minimal activity against off-target isoforms (e.g., cytosolic CA I and II) to reduce potential side effects. nih.gov

Research has led to the discovery of derivatives with significant inhibitory potential. The table below summarizes the findings for various acetamide-sulfonamide derivatives against key carbonic anhydrase isoforms.

Compound DerivativeTarget IsoformInhibition Constant (Kᵢ)Reference
7h (4-fluoro derivative)hCA IX1.2 nM nih.gov
7b (4-hydroxy derivative)hCA XII4.3 nM nih.gov
7l (Chlorinated derivative)CA IX0.317 µM nih.gov
7j (Ditrifluoromethylated derivative)CA XII0.081 µM nih.gov
7h (Dimethylated derivative)CA IX1.324 µM nih.gov
7h (Dimethylated derivative)CA XII0.435 µM nih.gov

This table presents a selection of research findings on different derivatives to illustrate the principles of lead optimization. The compound numbers (e.g., 7h, 7b) are as cited in the source literature.

Novel Formulation Approaches for Targeted Delivery

To improve the therapeutic efficacy of drugs like this compound, advanced formulation strategies are being developed to ensure targeted and sustained delivery.

Nanoparticle-based drug delivery systems offer a promising method for achieving controlled and sustained release. The active pharmaceutical ingredient can be encapsulated within or adsorbed onto nanoparticles, which then act as a reservoir for the drug. arvojournals.orgnih.gov For a compound like this compound, this approach could protect the drug from premature degradation and allow for its gradual release over an extended period. This is particularly advantageous for applications requiring consistent drug levels at the target site, such as in chronic diseases. These drug-laden nanoparticles can be incorporated into various delivery platforms, including hydrogels and contact lenses. arvojournals.org

Similar to nanoparticles, microspheres are polymeric particles, albeit larger, that can be used to encapsulate drugs for controlled release. These formulations are designed to release the entrapped drug at a predetermined rate, which can be modulated by altering the polymer's composition and degradation characteristics. This technology can provide prolonged therapeutic effects, reducing the frequency of administration and improving patient compliance.

For ophthalmic applications, such as the treatment of glaucoma where carbonic anhydrase inhibitors are standard therapy, conventional eye drops suffer from very low bioavailability (typically under 5%). arvojournals.orgnih.gov A significant portion of the drug is lost due to blinking and nasolacrimal drainage. arvojournals.org To overcome this, therapeutic contact lenses are being developed as an innovative drug delivery system. nih.govresearchgate.net

The strategy involves loading the drug directly into the polymeric matrix of a soft contact lens. nih.govresearchgate.net When placed on the eye, the lens releases the drug in a sustained manner into the post-lens tear film, increasing its residence time and improving its penetration into the cornea. arvojournals.orgnih.gov An even more advanced approach involves embedding drug-laden nanoparticles within the contact lens material, which can further control and extend the drug release profile for days or even longer. arvojournals.orgopenophthalmologyjournal.com This method promises to deliver therapeutic levels of drugs like this compound more efficiently and with potentially fewer side effects compared to traditional eye drops. nih.gov

Prodrug and Conjugate Strategies to Enhance Bioactivity or Selectivity

Prodrug and conjugate strategies involve chemically modifying a drug molecule to improve its pharmacological properties. These modifications are designed to be cleaved in the body, releasing the active parent drug.

A prodrug is a temporarily inactive form of a drug that is activated in vivo. This approach can be used to enhance properties such as solubility, stability, or membrane permeability.

A conjugate strategy involves linking the drug to another molecule, such as a peptide, polymer, or another drug, to create a new chemical entity with enhanced characteristics. nih.gov For example, research has demonstrated the synthesis of conjugates by coupling sulfa drugs with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) or diclofenac. nih.gov This approach creates a single molecule with the potential for dual biological activities or for targeting specific tissues. The development of peptide-drug conjugates (PDCs) is another sophisticated strategy where a peptide sequence is used to guide the drug to a specific receptor or cell type, thereby enhancing its selectivity and reducing off-target effects. nih.gov These strategies represent a versatile platform for improving the therapeutic index of drugs derived from the this compound scaffold.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation, identification, and quantification of "N-(3-chloro-4-sulfamoylphenyl)acetamide." Its ability to resolve the compound from impurities and degradation products makes it an indispensable tool in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a widely used technique for the analysis of various sulfonamides and related compounds. While specific validated methods for "this compound" are not extensively detailed in publicly available literature, general principles for similar molecules can be extrapolated.

For related acetamide (B32628) compounds, RP-HPLC methods often utilize a C18 column as the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a modifying agent like trifluoroacetic acid or formic acid to improve peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant, is common for simpler separations, while gradient elution may be employed for more complex mixtures containing impurities or degradation products. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

A typical, though hypothetical, RP-HPLC method for a related compound is detailed in the table below, which could serve as a starting point for the development of a method for "this compound".

ParameterCondition
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of compounds in complex matrices, including biological fluids. This method combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. For "this compound," an LC-MS/MS assay would offer high specificity and low limits of detection.

Spectroscopic Methods for Quantification and Stability Studies

Spectroscopic methods provide a rapid and non-destructive way to quantify and characterize "this compound."

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical to ensure that the results are accurate, reliable, and reproducible. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of a SIAM is crucial for assessing the stability of a drug substance.

This process involves subjecting the compound to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. ijtsrd.combiomedres.us The goal is to generate potential degradation products. The analytical method, typically HPLC, is then developed and optimized to separate the intact drug from all the degradation products. The peak purity of the analyte peak is often assessed using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants. nih.gov

The table below outlines typical stress conditions used in forced degradation studies. nih.gov

Stress ConditionTypical Reagent/Condition
Acid Hydrolysis 0.1 N HCl, heated
Base Hydrolysis 0.1 N NaOH, heated
Oxidation 3% H₂O₂, room temperature or heated
Thermal Degradation Dry heat (e.g., 60-80 °C)
Photolytic Degradation Exposure to UV and visible light

The development of a robust and validated stability-indicating method for "this compound" is essential for its characterization and to ensure the quality and stability of any formulations containing it.

Quantification in Biological Matrices (e.g., Animal Plasma, Tissues)

The quantification of this compound in biological matrices such as animal plasma and tissues is a critical step in preclinical research. However, a comprehensive review of publicly available scientific literature reveals a significant gap in specific, validated bioanalytical methods for this particular compound. While detailed methodologies for the broader class of sulfonamides are well-established, specific research findings, including detailed data tables on the quantification of this compound in animal plasma or tissues, are not present in the accessible scientific domain.

In general, the bioanalysis of sulfonamide derivatives in biological samples like plasma and tissues predominantly utilizes high-performance liquid chromatography (HPLC) coupled with various detection methods, most notably tandem mass spectrometry (LC-MS/MS). This technique is favored for its high sensitivity, specificity, and ability to quantify analytes at very low concentrations.

A typical workflow for such an analysis would involve several key stages:

Sample Preparation: The initial and crucial step involves the extraction of the analyte from the complex biological matrix. For plasma or serum, this often includes protein precipitation using organic solvents like acetonitrile or methanol, followed by centrifugation. nih.gov For tissue samples, homogenization is required prior to extraction, which can be performed using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound of interest and remove interfering substances. nih.govresearchgate.net

Chromatographic Separation: The prepared sample extract is then injected into an HPLC system. A reversed-phase C18 column is commonly employed for the separation of sulfonamides. mdpi.com A mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile or methanol) is used to elute the compound from the column. mdpi.comlcms.cz A gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation from endogenous matrix components and potential metabolites.

Detection and Quantification: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sulfonamides. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

While the above provides a general framework, the development and validation of a specific method for this compound would require optimization of numerous parameters. This includes the selection of an appropriate internal standard (ideally a stable isotope-labeled version of the analyte), optimization of MS/MS transitions, and validation of the method for linearity, accuracy, precision, recovery, matrix effects, and stability according to regulatory guidelines.

Due to the absence of specific published research, no detailed findings or data tables for the quantification of this compound in animal plasma or tissues can be presented. The development of such a validated bioanalytical method would be a prerequisite for conducting pharmacokinetic and toxicokinetic studies of this compound in animal models.

Future Research Directions and Translational Perspectives

Exploration of Novel Carbonic Anhydrase Isoforms and Their Inhibitors

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 and ion transport, and biosynthetic reactions. With 15 known human isoforms, these enzymes present a rich field for targeted drug design. The sulfonamide group, a key feature of N-(3-chloro-4-sulfamoylphenyl)acetamide, is a well-established zinc-binding group for CA inhibitors.

Future research will likely focus on elucidating the selective inhibition profiles of this compound derivatives against a broader range of CA isoforms. While the cytosolic isoforms hCA I and II are well-studied, and the tumor-associated isoforms hCA IX and XII are gaining significant attention, other isoforms remain less explored. Understanding the structure-activity relationships (SAR) that govern isoform selectivity is paramount. For instance, studies on related benzenesulfonamide (B165840) derivatives have shown that subtle modifications to the scaffold can lead to significant differences in inhibitory potency and selectivity against various isoforms. nih.gov

The development of isoform-selective inhibitors is critical to minimize off-target effects. For example, non-selective inhibition of ubiquitous isoforms like hCA I and II can lead to undesirable side effects, whereas selective targeting of disease-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic tumors, offers a more targeted therapeutic approach. mdpi.comresearchgate.net Research into novel derivatives will likely involve exploring diverse chemical space around the this compound core to identify compounds with high affinity and selectivity for specific, less-characterized CA isoforms implicated in various pathologies.

Table 1: Inhibition Constants (Ki) of Representative Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (B1664987) (Standard)25012255.7
Derivative 7h--1.2-
Derivative 7b---4.3
Derivative 15725.73.36.680.5

Note: Data extracted from various studies on sulfonamide-based carbonic anhydrase inhibitors. nih.govresearchgate.net The specific derivatives are structurally related to the core topic but are not this compound itself.

Application of this compound Derivatives in Emerging Therapeutic Areas

The therapeutic potential of this compound and its analogs extends beyond their established roles. The inherent biological activities of the acetamide (B32628) and sulfonamide moieties suggest a broad spectrum of pharmacological applications.

In oncology, beyond the inhibition of tumor-associated CAs, derivatives of this scaffold are being investigated as multi-targeted agents. For example, certain N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives have shown potent cytotoxic activity against breast cancer cell lines and inhibitory effects on key angiogenesis-related kinases like VEGFR-2 and EGFR. mdpi.com Some have also demonstrated radiosensitizing capabilities, suggesting a role in combination therapies to enhance the efficacy of radiation treatment. mdpi.com

The anti-inflammatory properties of acetamide derivatives are also a significant area of interest. frontiersin.org By targeting enzymes like cyclooxygenase-II (COX-II), these compounds could offer new avenues for treating inflammatory conditions. Furthermore, the diverse biological activities associated with acetamide derivatives, including antimicrobial, antiviral, anticonvulsant, and analgesic effects, open up a vast field for future drug discovery efforts based on the this compound scaffold. frontiersin.org

Advanced Computational Approaches in Drug Discovery and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For this compound derivatives, advanced computational techniques are instrumental in predicting binding affinities, understanding mechanisms of action, and optimizing pharmacokinetic properties.

Molecular docking studies are routinely used to predict the binding modes of these inhibitors within the active sites of different CA isoforms. researchgate.net These simulations provide valuable insights into the key interactions, such as the coordination of the sulfonamide group with the catalytic zinc ion and hydrogen bonding with active site residues, which are crucial for inhibitor potency and selectivity. researchgate.net

Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and conformational changes over time. researchgate.net Furthermore, computational approaches are increasingly used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net These in silico predictions help in the early identification of candidates with favorable drug-like properties, reducing the time and cost associated with experimental screening. Future efforts will likely involve the use of more sophisticated computational methods, such as free energy perturbation (FEP) calculations and machine learning models, to more accurately predict binding affinities and guide the rational design of next-generation inhibitors.

Development of Highly Selective and Targeted Delivery Systems

A significant challenge in cancer therapy is the selective delivery of drugs to tumor tissues while minimizing exposure to healthy cells. For inhibitors like this compound, which target tumor-associated CAs, targeted delivery strategies are crucial for maximizing therapeutic efficacy and reducing potential side effects.

One promising approach involves designing membrane-impermeant inhibitors. By incorporating highly charged or hydrophilic moieties, such as sulfonic acid tails, onto the inhibitor scaffold, it is possible to prevent the drug from entering healthy cells while still allowing it to target the extracellularly located active sites of transmembrane CAs like CA IX and XII on cancer cells. numberanalytics.com This strategy has been shown to achieve selective targeting of tumor-associated CAs in preclinical studies.

Another avenue of exploration is the use of nanoparticle-based drug delivery systems. Encapsulating this compound derivatives within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. Furthermore, these nanoparticles can be functionalized with targeting ligands that specifically recognize and bind to receptors overexpressed on the surface of cancer cells, leading to enhanced drug accumulation at the tumor site. This targeted approach holds immense potential for improving the therapeutic index of this class of compounds.

Methodological Advancements in Preclinical Research and In Vivo Models

The successful translation of promising drug candidates from the laboratory to the clinic is heavily dependent on the use of robust and predictive preclinical models. For evaluating the efficacy of this compound derivatives, particularly in oncology, there is a growing need for more sophisticated in vivo models that accurately recapitulate the complexity of human tumors.

Traditional preclinical studies have often relied on subcutaneous xenograft models, where human cancer cell lines are injected under the skin of immunocompromised mice. While useful for initial efficacy screening, these models often fail to replicate the tumor microenvironment and metastatic potential of human cancers.

More advanced orthotopic models, where tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad), provide a more clinically relevant setting to evaluate tumor growth, invasion, and response to therapy. criver.com These models have been used to assess the in vivo efficacy of sulfonamide-based CA inhibitors, demonstrating reductions in primary tumor growth and metastasis in breast cancer models. nih.gov

Furthermore, the development of patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, offers a highly personalized approach to preclinical testing. oaepublish.comnih.gov PDX models have been shown to better preserve the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes. The use of these advanced in vivo models will be crucial for the preclinical validation of this compound derivatives and for identifying patient populations most likely to benefit from these targeted therapies. In addition to cancer, animal models for other conditions such as glaucoma and inflammatory bowel disease are also vital for evaluating the therapeutic potential of CA inhibitors in these areas. nih.govmdpi.com

Q & A

Q. Supporting Data :

StepConditionsYieldPuritySource
Intermediate synthesispH 8.5, 0°C65%92%
Final recrystallizationEthanol, 4°C85%98%

Basic: How should researchers characterize the crystal structure of this compound?

Methodological Answer:
X-ray crystallography is the gold standard:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Apply SHELXT for direct methods and SHELXL for refinement (R-factor < 0.05) .
  • Validation : Check for hydrogen bonding (N–H···O) and π-π stacking interactions using PLATON .

Q. Key Findings :

  • Space group: P 1 (triclinic) with Z = 2 .
  • Bond angles: C–S–N = 107.5°, indicating sulfonamide planarity .

Advanced: How can computational modeling predict binding interactions with biological targets?

Methodological Answer:
Combine molecular docking and dynamics:

  • Docking : Use AutoDock Vina to screen against targets (e.g., carbonic anhydrase IX). Set grid boxes to 20 ų around active sites .
  • MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes .
  • Binding Energy Analysis : Calculate ΔG using MM-PBSA, focusing on sulfamoyl group interactions with Zn²⁺ in enzyme active sites .

Q. Data Contradictions :

  • Theoretical docking may overestimate affinity vs. experimental IC₅₀ values. Validate with SPR (surface plasmon resonance) .

Advanced: How to resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:
Address contradictions systematically:

  • NMR Conflicts : If computed (B3LYP/6-311+G(d,p)) ¹H NMR shifts deviate >0.5 ppm, re-examine tautomeric forms via 2D NOESY .
  • Mass Spec Mismatches : For [M+H]⁺ discrepancies, perform HRMS with ESI+ (resolution < 5 ppm) and compare isotopic patterns .
  • XRD Validation : Use experimental crystal data to refine DFT-optimized geometries, reducing RMSD to <0.1 Å .

Q. Case Study :

  • A 2021 study resolved a ¹³C NMR conflict (C=O peak at 168 vs. 171 ppm) by identifying rotameric equilibria via variable-temperature NMR .

Advanced: What experimental designs differentiate between enzyme inhibition and cytotoxicity mechanisms?

Methodological Answer:
Use orthogonal assays:

  • Enzyme Inhibition : Measure IC₅₀ against recombinant carbonic anhydrase II (CAII) at pH 7.4 using stopped-flow CO₂ hydration assay .
  • Cytotoxicity : Perform MTT assays () on HEK293 cells with/without CAII siRNA to isolate target-specific effects .
  • Selectivity Ratio : Compare IC₅₀ (enzyme) vs. EC₅₀ (cell viability). A ratio >100 indicates specificity .

Q. Critical Note :

  • Avoid chloroform due to Cl⁻ interference in sulfamoyl group analysis .

Advanced: How to analyze sulfamoyl group reactivity under varying pH?

Methodological Answer:
Use potentiometric titration and UV-Vis:

  • pKa Determination : Titrate from pH 2–12, monitoring deprotonation at 290 nm (sulfonamide NH) .
  • Kinetic Studies : Track hydrolysis at pH 1 (0.1 M HCl) and pH 13 (0.1 M NaOH) via ¹H NMR (disappearance of –SO₂NH₂ peak) .

Q. Findings :

  • Stability: >48 hrs at pH 4–9; rapid degradation at pH <2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.